

Chondramide A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Chondramide A

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Abstract

Chondramide A is a cyclic depsipeptide of myxobacterial origin that has garnered significant interest in the scientific community due to its potent cytotoxic and actin-stabilizing activities. This document provides a detailed technical overview of the chemical structure and stereochemistry of **Chondramide A**. It consolidates key structural information, quantitative physicochemical data, and an illustrative structural diagram to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

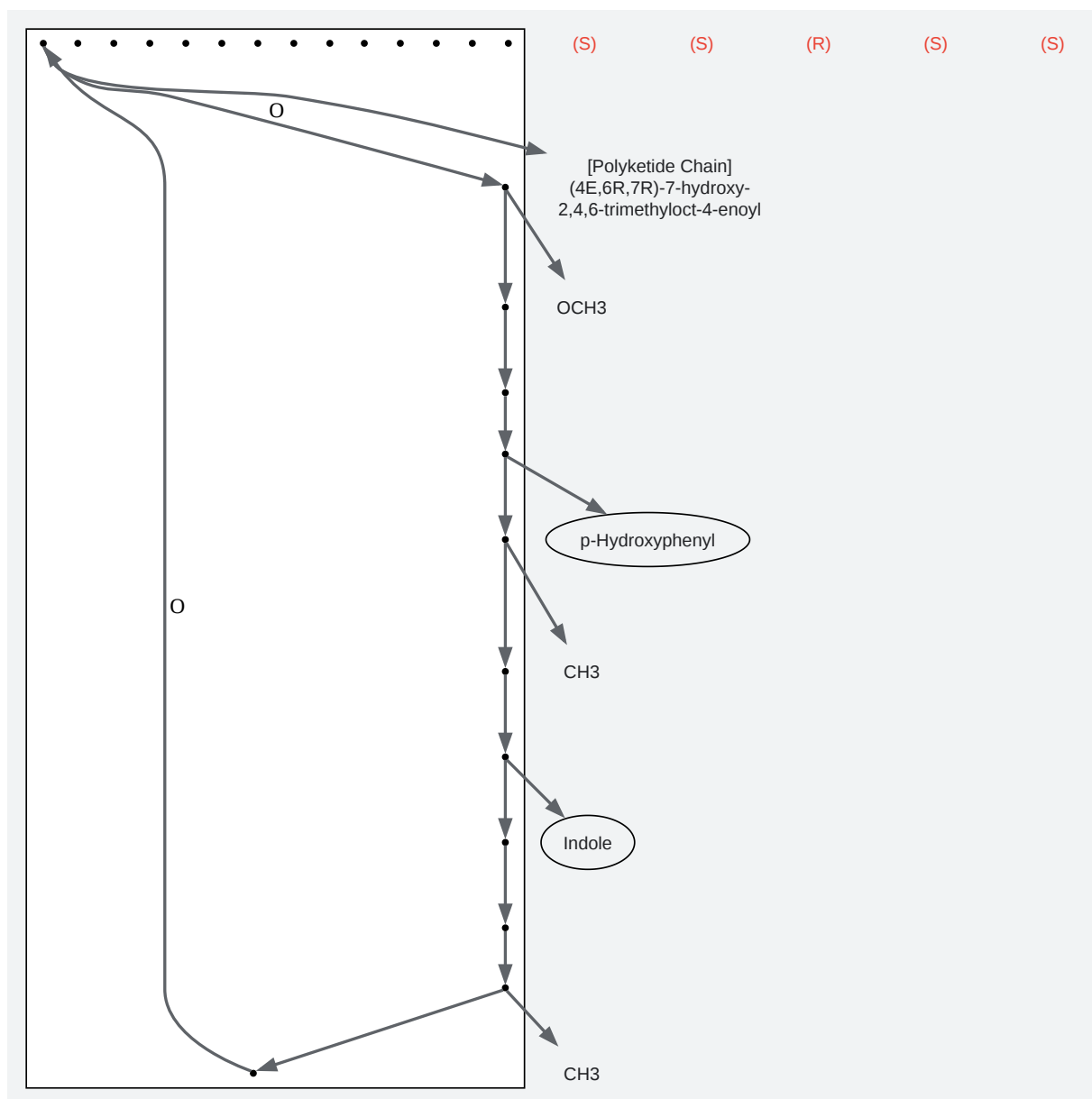
Chondramide A is an 18-membered macrocyclic depsipeptide.^[1] Its structure is a hybrid of polyketide and non-ribosomal peptide synthases (PKS/NRPS) biosynthetic pathways.^[2] The macrocycle is composed of four main subunits:

- L-alanine: A common proteinogenic amino acid.
- N-Me-D-tryptophan: An N-methylated D-amino acid.

- A modified β -tyrosine residue: Specifically, a (2S,3R)-3-amino-2-methoxy-3-(4-hydroxyphenyl)propanoic acid moiety.[1]
- A polyketide-derived acid: A (4E,6R,7R)-7-hydroxy-2,4,6-trimethyloct-4-enoic acid unit.[3]

The IUPAC name for **Chondramide A** is (3S,4S,7R,10S,13S,15E,17R,18R)-4-(4-hydroxyphenyl)-7-(1H-indol-3-ylmethyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone.[4]

Structural Diagram



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Caption: Chemical structure of **Chondramide A**.

Stereochemistry

The absolute configuration of the stereocenters in **Chondramide A** has been determined through total synthesis and spectroscopic analysis. The established stereochemistry is crucial for its biological activity.

- The alanine residue is in the L-configuration.
- The N-methyl-tryptophan residue is in the D-configuration.
- The modified β -tyrosine moiety has a (2S, 3R) configuration.
- The stereocenters within the polyketide chain have been assigned, contributing to the overall defined three-dimensional structure of the molecule. The IUPAC name specifies the stereochemistry at positions 10, 13, 17, and 18 as S, S, R, and R, respectively, and the double bond at position 15 has an E configuration.

Quantitative Data

The following table summarizes the key physicochemical properties of **Chondramide A**.

Property	Value	Source
Molecular Formula	C ₃₆ H ₄₆ N ₄ O ₇	
Molecular Weight	646.8 g/mol	
Exact Mass	646.33664982 Da	
Optical Rotation [α] ²⁰ D	+7.9 (c 0.80, MeOH)	

Experimental Protocols

Detailed experimental procedures for the total synthesis and characterization of **Chondramide A** are extensive. The following provides a summary of the key methodologies employed in its structural elucidation and synthesis.

Total Synthesis

The total synthesis of **Chondramide A** has been instrumental in confirming its structure and assigning the absolute stereochemistry. A common synthetic strategy involves the following key

steps:

- **Asymmetric Synthesis of Subunits:** The four main building blocks are synthesized individually in enantiomerically pure forms. For instance, the modified β -tyrosine derivative can be prepared from a corresponding cinnamate via asymmetric dihydroxylation, followed by regioselective substitution and methylation.
- **Peptide Couplings:** The amino acid and peptide fragments are sequentially coupled to assemble the linear precursor. Standard peptide coupling reagents are employed for these transformations.
- **Esterification:** The polyketide fragment is attached to the peptide backbone through an ester linkage, often facilitated by methods like the Mitsunobu reaction.
- **Macrolactamization:** The final ring closure is achieved through an intramolecular amide bond formation (macrolactamization) from the linear depsipeptide precursor.
- **Deprotection:** Removal of protecting groups from the side chains and other functional groups yields the final natural product.

Structural Characterization

The structure of **Chondramide A** has been elucidated using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular formula.
- **X-ray Crystallography:** While not always feasible for complex natural products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

- Chiral HPLC and Derivatization: To confirm the stereochemistry of the amino acid components, they can be hydrolyzed from the macrocycle, derivatized with a chiral reagent, and analyzed by HPLC, comparing the retention times to authentic standards.

Biological Activity and Significance

Chondramide A exhibits potent cytotoxic activity against various cancer cell lines and also possesses antifungal properties. Its mechanism of action involves the stabilization of filamentous actin (F-actin), which disrupts the cellular cytoskeleton dynamics. This mode of action is similar to other natural products like jasplakinolide. The detailed understanding of **Chondramide A**'s structure and stereochemistry is paramount for the design and synthesis of novel analogs with improved therapeutic potential and for elucidating its precise interactions with its biological target.

Conclusion

Chondramide A is a structurally complex and biologically active natural product. Its well-defined chemical structure and stereochemistry, confirmed through total synthesis and extensive spectroscopic analysis, provide a solid foundation for further research. This technical guide serves as a centralized resource for scientists and researchers, facilitating ongoing efforts in the fields of drug discovery, chemical biology, and synthetic organic chemistry.

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